molecular formula C19H18N2O5 B4200865 Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate

Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B4200865
M. Wt: 354.4 g/mol
InChI Key: VZEYJWQSFLWXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a pyrrolidinyl group, which is a five-membered ring containing nitrogen. The molecule also contains methoxy groups (-OCH3) and an amino group (-NH2) attached to a phenyl ring (a six-membered carbon ring). These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. The amino group (-NH2) is a common functional group that can participate in a variety of reactions, including condensation reactions and redox reactions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if the compound is a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions when handling organic compounds include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions for research on a compound depend on its potential applications. For instance, if the compound shows promise as a drug, future research might focus on clinical trials and drug development .

Properties

IUPAC Name

methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-25-13-9-7-12(8-10-13)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19(24)26-2/h3-10,15,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYJWQSFLWXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 6
Methyl 2-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoate

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